molecular formula C12H14O3 B2857159 (2R,3R)-3-Phenyloxane-2-carboxylic acid CAS No. 2307783-92-0

(2R,3R)-3-Phenyloxane-2-carboxylic acid

Cat. No.: B2857159
CAS No.: 2307783-92-0
M. Wt: 206.241
InChI Key: MHFZHWXWHLGJQQ-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3-Phenyloxane-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its oxane ring structure, which is substituted with a phenyl group and a carboxylic acid group. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Phenyloxane-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or catalysts are used to induce the formation of the (2R,3R) configuration. Another approach is the resolution of racemic mixtures, where a racemic mixture of the compound is separated into its enantiomers using chiral resolving agents .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis or biocatalytic processes. These methods are optimized for high yield and purity, ensuring the efficient production of the desired enantiomer. The use of biocatalysts, such as enzymes, can enhance the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Phenyloxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

(2R,3R)-3-Phenyloxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-3-Phenyloxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into chiral environments, influencing its binding affinity and activity. For instance, it may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-Phenyloxane-2-carboxylic acid is unique due to its specific combination of a phenyl group and a carboxylic acid group on the oxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

(2R,3R)-3-phenyloxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZHWXWHLGJQQ-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](OC1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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